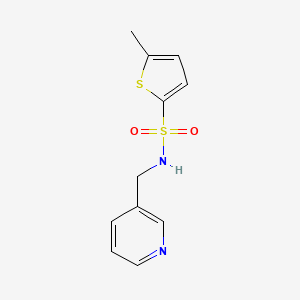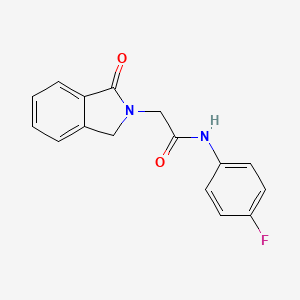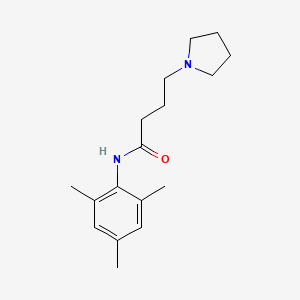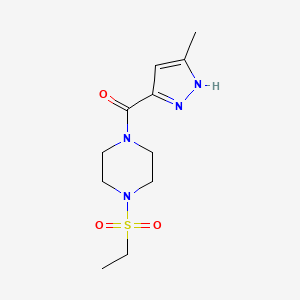
5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the sulfonamide family, which is known for its diverse biological activities such as antibacterial, antifungal, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, while histone deacetylase is an enzyme that removes acetyl groups from histones, which can affect gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide are not well documented. However, studies have shown that it can inhibit the activity of carbonic anhydrase and histone deacetylase, which can have various effects on biological processes such as cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide in lab experiments is its diverse biological activities, which can be useful for studying various biological processes. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations is its potential toxicity, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the research of 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide. One direction is the development of new derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of its potential applications in other fields such as catalysis and energy storage. Additionally, further studies are needed to fully understand its mechanism of action and its effects on biological processes.
Métodos De Síntesis
The synthesis of 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide involves the reaction of 5-methylthiophene-2-sulfonyl chloride with pyridine-3-methanamine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. In drug discovery, it has shown promising results as an inhibitor of certain enzymes such as carbonic anhydrase and histone deacetylase, which are involved in various diseases such as cancer and Alzheimer's. In material science, it has been used as a building block for the synthesis of new organic materials with potential applications in electronics and optoelectronics. In analytical chemistry, it has been used as a probe for the detection of metal ions in aqueous solutions.
Propiedades
IUPAC Name |
5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-9-4-5-11(16-9)17(14,15)13-8-10-3-2-6-12-7-10/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYGPYFUUKNKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)

![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)



![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)
![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)

![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
